molecular formula C12H19BN2O4S B1406716 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid CAS No. 1704063-64-8

2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid

Cat. No.: B1406716
CAS No.: 1704063-64-8
M. Wt: 298.17 g/mol
InChI Key: XQIAQQZWZZXAAR-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C12H19BN2O4S and a molecular weight of 298.17 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-ethylpiperazin-1-ylsulfonyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

Preparation Methods

The synthesis of 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and a boronic acid reagent to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic esters or borates.

Scientific Research Applications

2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The boronic acid group interacts with the target molecule, forming a covalent complex that can be reversed under specific conditions, such as changes in pH .

Comparison with Similar Compounds

2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-carboxyphenylboronic acid. These compounds share similar chemical properties, such as the ability to form reversible covalent bonds with diols. the presence of the 4-ethylpiperazin-1-ylsulfonyl group in this compound imparts unique properties, such as increased solubility and potential for specific biological interactions .

Similar Compounds

  • Phenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 3-Aminophenylboronic acid

These compounds are commonly used in various chemical and biological applications due to their ability to form reversible covalent bonds with diols and other nucleophiles .

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4S/c1-2-14-7-9-15(10-8-14)20(18,19)12-6-4-3-5-11(12)13(16)17/h3-6,16-17H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIAQQZWZZXAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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